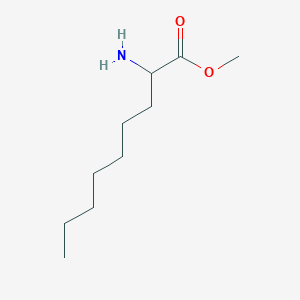

Methyl 2-aminononanoate

Description

Contextualization of Alpha-Amino Acid Esters in Contemporary Organic Chemistry

Alpha-amino acid esters are a cornerstone of modern organic chemistry, primarily serving as protected forms of amino acids. rsc.org This protection of the carboxylic acid moiety is a critical strategic maneuver in peptide synthesis, preventing the acid from engaging in unwanted side reactions while the amine group is being coupled with another amino acid. rsc.orgorgsyn.org The esterification of the carboxylic acid is one of the most common and effective modifications of the α-amino acid framework. rsc.org

Beyond their role as protecting groups, α-amino acid esters are valuable building blocks in the synthesis of a wide array of complex molecules. nih.gov Their utility extends to the preparation of non-natural amino acids, β-amino alcohols, and various heterocyclic compounds. Metal complexes incorporating α-amino acid ester ligands are of particular interest in bioinorganic chemistry, serving as models for biological systems and as precursors for new drugs. rsc.org Furthermore, the inherent chirality of many α-amino acid esters makes them valuable as chiral sources and ligands in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. rsc.orgnih.gov

Significance of Long-Chain Alpha-Amino Acid Derivatives in Chemical Sciences

The presence of a long aliphatic chain, such as the heptyl group in methyl 2-aminononanoate, imparts unique physicochemical properties to α-amino acid derivatives. These long-chain compounds, sometimes referred to as "fatty" α-amino acids, exhibit amphiphilic characteristics, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. rsc.org This dual nature makes them surface-active agents, capable of modifying the properties of interfaces, such as the boundary between water and air. nih.gov

This surfactant-like behavior is a key area of investigation. For instance, the study of Langmuir films, which are monomolecular layers formed at the air/water interface, often involves long-chain amino acid esters to understand molecular organization and reactivity in two-dimensional space. acs.org The integration of these novel amino acids into peptides and proteins can also lead to materials with new biological functions, as the hydrophobic residues can influence receptor activation and protein-protein interactions. rsc.org Moreover, the synthesis of long-chain α,ω-diamino acids, which have two amino groups at opposite ends of a long aliphatic chain, has been developed for creating novel molecular architectures. researchgate.net

Historical Development of Synthetic Approaches to Amino Acid Esters

The foundational method for the synthesis of amino acid esters is the Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier. wikipedia.orgchemistrylearner.com This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.orgnumberanalytics.com Fischer himself utilized this method to separate mixtures of amino acids from protein hydrolysates by converting them into their corresponding esters and then separating them by fractional distillation. academie-sciences.fr This was a pivotal development in the study of protein composition. academie-sciences.fr

Over the decades, numerous other methods for esterification have been developed to accommodate sensitive functional groups and to improve reaction efficiency. These include the use of different activating reagents and catalysts. For peptide synthesis, the development of "active esters" has been crucial. rsc.org These are esters with electron-w withdrawing groups that make the carbonyl carbon more susceptible to nucleophilic attack by an amine, facilitating peptide bond formation under mild conditions and minimizing the risk of racemization. rsc.org The synthesis of long-chain amino acid esters specifically has been addressed through various methods, including the use of dicyclohexylcarbodiimide (B1669883) as a coupling agent, which allows for mild reaction conditions. nih.govacs.org

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by its identity as a long-chain α-amino acid ester. Research into this and similar compounds is spurred by the desire to create novel lipophilic amino acids that can be incorporated into peptides and other biomolecules to study and modulate their biological activity. researchgate.net The synthesis of such non-natural amino acids is a significant area of research, with methods like palladium-catalyzed amidocarbonylation being explored to create α-amino acids with long alkyl chains. rsc.org

The study of this compound and its analogs contributes to a deeper understanding of how long aliphatic chains influence molecular self-assembly, surface activity, and biological interactions. rsc.orgnih.gov For example, research into the synthesis of optically pure long-chain α-amino acids is important for creating well-defined structures for these studies. benthamdirect.com The development of synthetic routes to these molecules, such as those involving the Wittig reaction or the use of chiral morpholinone-derived azomethine ylids, expands the toolbox of organic chemists for creating complex, functional molecules. researchgate.netcdnsciencepub.com Ultimately, the investigation of compounds like this compound provides fundamental knowledge that can be applied to the design of new surfactants, catalysts, and bioactive materials. rsc.orgnih.gov

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 187.28 g/mol fluorochem.co.uk |

| CAS Number | 181212-92-0 bldpharm.com |

| LogP | 2.31 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 fluorochem.co.uk |

| Hydrogen Bond Donors | 1 fluorochem.co.uk |

| Freely Rotatable Bonds | 8 fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

181212-92-0 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl 2-aminononanoate |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3 |

InChI Key |

XCEHSTDRCVKULW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Aminononanoate and Its Stereoisomers

Direct Esterification Strategies for 2-Aminononanoic Acid

Direct esterification of the parent amino acid, 2-aminononanoic acid, represents a straightforward approach to obtaining methyl 2-aminononanoate. These methods involve the reaction of the carboxylic acid functional group with methanol (B129727), typically under conditions that promote the formation of the ester.

Optimized Fischer Esterification Protocols

Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. libretexts.org The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, 2-aminononanoic acid is heated with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. youtube.comyoutube.com A subsequent series of proton transfer steps and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Key aspects of an optimized Fischer esterification for this compound include:

Acid Catalyst: Strong acids like H₂SO₄ and TsOH (tosic acid) are common choices. masterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out at reflux temperature to increase the reaction rate.

Water Removal: Methods like azeotropic distillation using a Dean-Stark apparatus can be employed to remove water and drive the equilibrium forward. masterorganicchemistry.com

Work-up: After the reaction, the excess alcohol is removed, and the reaction mixture is neutralized to isolate the amino ester.

Chemo-Enzymatic Synthesis for Enhanced Stereocontrol

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. nih.govfrontiersin.org In the context of producing stereochemically pure this compound, enzymes can be used for the stereoselective resolution of a racemic mixture of the amino acid or its ester.

One common approach involves the use of lipases. Lipases are enzymes that can catalyze the hydrolysis of esters or, in non-aqueous media, the formation of esters (esterification). nih.gov For the resolution of racemic 2-aminononanoic acid, a lipase (B570770) can be used to selectively esterify one of the enantiomers with methanol, leaving the other enantiomer as the unreacted acid.

A representative chemo-enzymatic process could involve:

Chemical Synthesis: Preparation of racemic 2-aminononanoic acid through a conventional synthetic route.

Enzymatic Resolution: A lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the esterification of the racemic acid with methanol. The enzyme will selectively convert one enantiomer (e.g., the R-enantiomer) into its methyl ester, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted.

Separation: The resulting mixture of the methyl ester of one enantiomer and the unreacted amino acid of the other enantiomer can then be separated by standard chemical techniques.

This method provides access to both enantiomers of this compound in high enantiomeric purity. frontiersin.orgnih.gov The efficiency of the enzymatic step is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Asymmetric Synthesis of Chiral this compound

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule directly. These methods are crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Enantioselective Amination Reactions on Precursors

Enantioselective amination involves the introduction of an amino group into a prochiral precursor in a way that favors the formation of one enantiomer. A notable approach is the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. d-nb.inforesearchgate.net This method allows for the synthesis of N-protected unnatural α-amino acid esters with high yields. d-nb.inforesearchgate.net

The process can involve cooperative catalysis using a chiral molybdenum complex and a chiral phosphoric acid (CPA). d-nb.info For instance, an α-hydroxy nonanoate (B1231133) ester could be aminated using an amine source in the presence of these chiral catalysts to yield the corresponding N-protected this compound with good enantioselectivity. d-nb.info Another strategy involves the reductive amination of a keto-ester precursor, such as methyl 2-oxononanoate (B1259811). The reduction of an intermediate α-imino ester, formed in situ, can be performed using a chiral reducing agent or a catalyst to induce stereoselectivity. rsc.org

Chiral Auxiliary-Mediated Approaches to Alpha-Amino Esters

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. yale.edu After the desired stereocenter is created, the auxiliary is removed.

A common strategy for synthesizing α-amino esters involves the alkylation of a chiral glycine (B1666218) enolate equivalent. renyi.hu For instance, a Schiff base formed from glycine methyl ester and a chiral auxiliary, such as a pseudoephenamine-based auxiliary, can be deprotonated to form a chiral enolate. nih.gov This enolate can then be alkylated with a heptyl halide (e.g., 1-bromoheptane). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the Schiff base and removal of the auxiliary yields the desired enantiomer of this compound. nih.gov

Another well-established method uses Evans chiral auxiliaries (oxazolidinones). While typically used for stereoselective alkylation to form C-C bonds, related methodologies can be adapted for the synthesis of α-amino acids.

Biocatalytic Pathways for Stereoselective Production

Biocatalysis offers a powerful and sustainable approach to the asymmetric synthesis of α-amino esters. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity. ed.ac.ukacs.org

Transaminases (also known as aminotransferases) are a class of enzymes that can catalyze the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to a keto acid or keto ester. For the synthesis of chiral this compound, a prochiral keto ester, methyl 2-oxononanoate, can be used as the substrate. An engineered transaminase can then stereoselectively convert this keto ester into either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

The key advantages of this biocatalytic approach include:

High Enantioselectivity: Enzymes can often provide enantiomeric excesses greater than 99%.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.

Sustainability: This method avoids the use of heavy metals and harsh reagents often employed in traditional chemical synthesis. ed.ac.uk

Recent advances in protein engineering have led to the development of a wide range of transaminases with broad substrate scopes and high stability, making them suitable for industrial-scale production of chiral amines and amino esters. rsc.org

Reductive Amination Routes for 2-Aminononanoate Derivatives

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including α-amino esters like this compound. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine in the same reaction vessel (a "one-pot" reaction). wikipedia.orgjocpr.com For the synthesis of this compound, the precursor would be methyl 2-oxononanoate.

The general reaction proceeds in two main steps under neutral or weakly acidic conditions wikipedia.org:

Imine Formation: The carbonyl group of methyl 2-oxononanoate reacts with an ammonia (B1221849) source to form a hemiaminal, which then reversibly loses a water molecule to form an imine intermediate. wikipedia.org

Reduction: The imine is subsequently reduced to the target amine, this compound. This reduction can be performed in-situ using a variety of reducing agents. wikipedia.org

Catalysis plays a significant role in improving the efficiency and atom economy of reductive amination. wikipedia.org Both homogeneous and heterogeneous catalyst systems are utilized, often based on transition metals. wikipedia.orgjocpr.com For instance, a cobalt-based catalyst has been shown to be effective for the reductive amination of various ketones under mild conditions (50°C and 10 bar H₂), demonstrating high activity and selectivity for primary amines. d-nb.info Another relevant example is the synthesis of methyl-9-aminononanoate from methyl-9-oxononanoate using a Palladium on carbon (Pd/C) catalyst with anhydrous ammonia and hydrogen gas, which achieved a 74% yield. researchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Carbonyl Substrate | Reducing Agent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| Cobalt on N-doped Carbon | Acetophenone | H₂ | 50°C | 10 bar | >99% | d-nb.info |

| Cp*Ir Complex | Various Ketones | Ammonium Formate | N/A | N/A | High | organic-chemistry.org |

| Pd/C | Methyl-9-oxononanoate | H₂ / Anhydrous NH₃ | 50°C | 100 bar | 74% | researchgate.net |

This table presents data for model reactions that are analogous to the synthesis of this compound, illustrating the conditions and effectiveness of various catalytic systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. researchgate.netrsc.org These principles are highly relevant to the production of compounds like this compound.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Synthesis: A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. acs.org Solvent-free reaction conditions are a powerful approach to achieve this goal. Research has demonstrated the feasibility of synthesizing α-amino esters under solvent-free conditions. For example, a method using a copper(II) bromide/N-methylmorpholine N-oxide system has been reported for the α-amination of esters, yielding the desired products in the range of 58-83%. researchgate.net This approach avoids the use of polar solvents and allows for the recycling of the catalyst. researchgate.net

Microwave-assisted synthesis is another technique that often allows for solvent-free conditions and significantly reduced reaction times. scielo.br While direct examples for this compound are specific, the successful synthesis of related β-amino esters from α-amino esters and dicarbonyl compounds using microwave irradiation without any solvent highlights the potential of this technology. scielo.br

Table 2: Example of Solvent-Free α-Amination of Esters

| Ester Substrate | Amine Source | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Various Esters | Dibenzylamine | CuBr₂ / NMO | Solvent-Free | 58-83% | researchgate.net |

This table provides examples of solvent-free methodologies applicable to the synthesis of amino esters.

Atom-Economical Methodologies: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the final product. researchgate.net Reductive amination can be highly atom-economical, especially when using catalytic hydrogenation where the only byproduct is water. wikipedia.org

Biocatalysis, the use of enzymes to perform chemical transformations, represents one of the most effective strategies for achieving near-perfect atom economy. rsc.org Enzymes operate under mild conditions (aqueous environment, ambient temperature, and pressure) and exhibit high selectivity, often eliminating the need for protecting groups. rsc.orgnih.gov For the synthesis of amino acids, amino acid dehydrogenases can catalyze the reductive amination of α-keto acids with exceptional efficiency and stereoselectivity. wikipedia.orgrsc.org Multi-enzyme cascade reactions can further enhance atom economy. A notable example is a tri-enzymatic system for producing D-2-aminobutyric acid where the ammonia released in the first step is consumed as the amino donor in the subsequent reductive amination step, resulting in a yield of over 90% with water and carbon dioxide as the only by-products. nih.gov This approach demonstrates a highly atom-efficient process that could be adapted for the synthesis of this compound. nih.gov

Renewable Feedstock Utilization for Nonanoate Chain Construction

A key aspect of sustainable synthesis is the use of renewable raw materials instead of finite petrochemical resources. ftb.com.hr The nine-carbon nonanoate chain of this compound can be derived from renewable feedstocks, particularly from vegetable oils. acs.org

Oleic acid, a monounsaturated fatty acid abundant in many plant-based oils, serves as a primary renewable precursor. Through a process called ozonolysis, the double bond in oleic acid is cleaved, yielding two main products: azelaic acid (a nine-carbon dicarboxylic acid) and nonanoic acid (a nine-carbon monocarboxylic acid). acs.orgbiofueljournal.com

This process provides a direct route to a C9 building block from a renewable source. The resulting nonanoic acid can then be used as the starting material for further chemical transformations to produce the methyl 2-oxononanoate precursor required for the reductive amination step. The viability of this approach is underscored by the recent commercialization of isononanoic acid produced from bio-based and circular feedstocks, confirming its industrial potential. fuelsandlubes.comblogspot.com By combining the ozonolysis of renewable lipids with subsequent biocatalytic or chemocatalytic steps, a sustainable pathway to this compound can be established. acs.org

Chemical Reactivity and Derivatization of Methyl 2 Aminononanoate

Amide Bond Formation and Peptide Coupling Reactions

The primary amino group of methyl 2-aminononanoate serves as a nucleophile, readily participating in reactions to form amide bonds. This reactivity is fundamental to its incorporation into peptide chains and the synthesis of various N-acylated derivatives.

In a typical peptide coupling reaction, the carboxylic acid of an N-protected amino acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by the amine group of this compound. jpt.com This process forms a new peptide bond. A variety of modern coupling reagents have been developed to ensure high yields, fast reaction times, and, crucially, the suppression of racemization at the chiral centers of the amino acids. uni-kiel.debachem.com Common classes of these reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). jpt.comuniurb.it Often, additives like 1-Hydroxybenzotriazole (HOBt) are included to enhance efficiency and minimize side reactions. bachem.com The successful conjugation of the related fatty amino acid, (S)-2-aminooctanoic acid, to both the N- and C-termini of antimicrobial peptides demonstrates the utility of this class of molecules in peptide modification. researchgate.netnih.gov

Table 1: Common Reagents Used in Peptide Coupling

| Reagent Class | Example Reagents | Role |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate. masterorganicchemistry.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester, known for high coupling efficiency, especially with sterically hindered amino acids. bachem.com |

| Aminium/Uronium Salts | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient reagents that form active esters; HATU is particularly effective at preventing racemization. bachem.com |

| Additives | HOBt (1-Hydroxybenzotriazole), Oxyma Pure | Suppress racemization and act as rate enhancers when used with coupling reagents. uni-kiel.de |

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of oligomers and polymers.

One major strategy for polymerization is the synthesis of poly(β-amino esters) (PBAEs) through Michael addition. acs.org This typically involves the conjugate addition of a primary or bis(secondary amine) to a diacrylate ester. acs.orgscirp.org While this compound itself is an α-amino ester, its primary amine can participate in similar addition reactions with suitable acrylate-containing monomers to form polymers. These polymers are often biodegradable due to the hydrolytically cleavable ester groups in their backbone. nih.gov The synthesis is generally performed by stirring the amine and acrylate (B77674) monomers, often at an elevated temperature, to facilitate the polymerization. nih.govfrontiersin.org

Another approach to oligomerization is through enzyme catalysis. Trypsin, a protease, has been shown to catalyze the oligomerization of L-lysine esters in aqueous media. tandfonline.com The reaction proceeds via aminolysis, where the non-protonated α-amino group of one ester molecule attacks the acyl-enzyme intermediate formed from another. tandfonline.com This enzymatic approach offers a high degree of specificity and can be performed under mild, environmentally friendly conditions. Similar enzymatic strategies could potentially be applied to this compound to produce oligomers of 2-aminononanoic acid.

The amino group of this compound can be selectively modified while leaving the ester group intact. This regioselectivity is crucial for creating specific derivatives.

N-alkylation of α-amino acid esters can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" methodology. d-nb.infonih.gov This process, often catalyzed by ruthenium or iron complexes, is highly atom-economic, with water as the only byproduct. d-nb.info A critical advantage of this method is the ability to perform the alkylation with a high retention of stereochemical integrity at the α-carbon, avoiding the racemization that can occur under harsh basic conditions. nih.gov The addition of diphenylphosphate has been shown to significantly enhance reactivity and product selectivity in some cases. d-nb.info

Table 2: Research Findings on Ruthenium-Catalyzed N-Alkylation of Amino Esters

| Parameter | Finding | Source |

|---|---|---|

| Catalyst | Ruthenium-based complexes (e.g., Shvo's or Knölker's catalyst) are effective. | d-nb.inforesearchgate.net |

| Substrates | A wide range of α-amino acid esters and alcohols can be used. | d-nb.info |

| Key Feature | The reaction proceeds with excellent retention of stereochemistry at the α-carbon. | d-nb.infonih.gov |

| Conditions | The reaction is typically performed base-free, which helps prevent racemization. | d-nb.info |

| Byproduct | The only byproduct is water, making it an atom-economic process. | d-nb.info |

Beyond alkylation, the amino group can also be readily acylated using acid chlorides or anhydrides to form N-acyl amino esters, a fundamental reaction in organic synthesis. masterorganicchemistry.com

Transformations Involving the Ester Moiety

The methyl ester group of this compound can undergo several important transformations, most notably transesterification to introduce different alcohol functionalities and hydrolysis to regenerate the parent carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction allows for the conversion of this compound into a variety of other alkyl 2-aminononanoates. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.commedtigo.com

Base-Catalyzed Transesterification : This pathway involves a nucleophilic attack by an alkoxide ion (e.g., ethoxide) on the ester's carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used as the solvent in large excess. medtigo.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. masterorganicchemistry.com This method is also an equilibrium process, requiring an excess of the new alcohol to favor product formation.

Hydrolysis of the methyl ester regenerates the free carboxylic acid, yielding 2-aminononanoic acid. This transformation is essential if the final desired product is the free acid or if the carboxyl group is needed for subsequent reactions, such as peptide coupling where it will be activated.

Like transesterification, hydrolysis can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : The reaction is carried out by heating the ester in water with a strong acid (e.g., HCl, H₂SO₄). The mechanism is the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification) : The ester is treated with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. stackexchange.com The reaction is effectively irreversible because the final step produces a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol byproduct. stackexchange.com A procedure for the hydrolysis of the related compound methyl 9-aminononanoate involves refluxing in water, where the formed methanol (B129727) is distilled off to drive the reaction to completion. google.com

Enzymatic Hydrolysis : Certain enzymes, such as lipases or esterases, can catalyze the hydrolysis of esters under very mild conditions, offering high selectivity and avoiding harsh chemicals.

Stereochemical Transformations at the Alpha-Carbon of 2-Aminononanoate

The alpha-carbon of this compound is a chiral center, and controlling its stereochemistry is critical in the synthesis of enantiomerically pure compounds.

The proton on the α-carbon is acidic and can be removed under certain conditions, particularly in the presence of a base, which can lead to racemization through the formation of a planar enolate intermediate. uni-kiel.denih.gov This is a significant concern during reactions like peptide coupling, and the selection of appropriate coupling reagents and non-basic conditions is vital to maintain optical integrity. uni-kiel.de

Conversely, many modern synthetic methods are designed to proceed with high stereochemical fidelity. As mentioned previously, the ruthenium-catalyzed N-alkylation of α-amino acid esters is a powerful example of a reaction that proceeds with excellent retention of the original stereochemistry. d-nb.infonih.gov This is attributed to a catalytic cycle that does not involve the formation of a free enolate, thus preserving the configuration of the chiral center.

Furthermore, advanced catalytic methods can establish the stereochemistry of the α-carbon during synthesis. For instance, diastereodivergent aza-Henry reactions using chiral catalysts can lead to the formation of α,β-diamino esters with high control over the stereochemical outcome, allowing for the selection of either syn or anti diastereomers. nih.gov While not a direct transformation of pre-existing this compound, these methods illustrate how the stereochemistry at the α-position of amino esters is a key focus of stereoselective synthesis. The absolute stereochemistry of the resulting products can be confirmed using techniques like X-ray crystallography or by forming diastereomeric amides (e.g., Mosher amides) and analyzing them with NMR spectroscopy. usm.edu

Table 3: Factors Influencing Stereochemical Outcome at the α-Carbon

| Factor | Influence | Example |

|---|---|---|

| Base | Strong bases can abstract the α-proton, leading to enolate formation and potential racemization. | Use of base during some coupling reactions can lower enantiomeric excess. uni-kiel.denih.gov |

| Catalyst System | Chiral catalysts or specific transition metal catalysts can control or preserve stereochemistry. | Ruthenium-catalyzed N-alkylation shows high retention of configuration. d-nb.info Chiral bis(amidine) catalysts control diastereoselectivity in aza-Henry reactions. nih.gov |

| Coupling Reagents | The choice of peptide coupling reagent and additives is crucial to suppress racemization. | Reagents like HATU are designed to minimize loss of optical purity. bachem.com |

| Reaction Mechanism | Reactions that avoid intermediates prone to racemization (e.g., enolates) are preferred for stereocontrol. | "Borrowing Hydrogen" mechanisms can avoid base-mediated epimerization. nih.gov |

Reactions Involving the Alkyl Side Chain of this compound

The heptyl side chain of this compound is a long hydrocarbon chain that is generally considered chemically inert. However, modern synthetic methodologies have enabled the selective functionalization of such unactivated alkyl chains, opening avenues for creating novel derivatives.

The selective introduction of functional groups onto the long hydrocarbon chain of molecules like this compound is a significant challenge in organic synthesis. However, several strategies developed for long-chain fatty acids and their derivatives can be applied.

Oxidative Functionalization:

The oxidative cleavage of unsaturated fatty acid derivatives is a well-established industrial process for producing bifunctional molecules. mdpi.comresearchgate.net While this compound is a saturated ester, related unsaturated long-chain amino esters could undergo oxidative cleavage, for instance, through ozonolysis or with strong oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. mdpi.com This process would lead to the formation of shorter-chain amino acids with a terminal carboxylic acid or aldehyde group, depending on the reaction conditions.

For saturated chains, Wacker-type oxidations, typically used for olefins, have been adapted for the oxyfunctionalization of saturated fatty acid methyl esters (FAMEs) to produce keto-FAMEs using catalysts like palladium(II) chloride. researchgate.net Such a strategy could potentially introduce a ketone functionality at various positions along the heptyl chain of this compound, creating a handle for further derivatization.

Palladium-Catalyzed Long-Range Arylation:

A significant advancement in C-H functionalization is the palladium-catalyzed long-range arylation of primary C(sp³)–H bonds. This methodology has been successfully applied to α-amino esters with linear alkyl chains. researchgate.net The reaction selectively targets the terminal methyl group of the alkyl chain, introducing an aryl group. researchgate.net Applying this to this compound would yield methyl 2-amino-9-arylnonanoates, providing a direct method to introduce aromatic moieties at the terminus of the side chain. This transformation is highly valuable for synthesizing novel amino acid derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Halogenation:

The introduction of a halogen atom onto the alkyl chain can provide a versatile intermediate for further synthetic transformations. Threonine aldolases have been shown to catalyze the formation of γ-halogenated β-hydroxy-α-amino acids from glycine (B1666218) and halogenated aldehydes. researchgate.net While this is a biocatalytic approach that builds the chain, it highlights the potential for enzymatic systems to selectively introduce halogens. Chemical methods for the α-halogenation of amino acid derivatives are also known. acs.org For the long alkyl chain of this compound, radical halogenation could introduce a halogen at various positions, though with limited selectivity. More controlled, catalyst-driven methods, such as those involving copper catalysts for aminohalogenation of unsaturated precursors, could be envisioned for related unsaturated amino esters. nih.gov

The structure of this compound and its derivatives can be conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Lactam Formation:

While the direct cyclization of this compound to form a nine-membered lactam is thermodynamically challenging, derivatization of the side chain can facilitate ring closure. For instance, if the terminal carbon of the side chain is oxidized to a carboxylic acid, intramolecular amidation between the primary amine and the newly formed carboxyl group would lead to a large-ring lactam.

More commonly, amino esters can undergo intermolecular cyclization. The self-condensation of α-amino acid esters can lead to the formation of 2,5-diketopiperazines, which are six-membered cyclic dipeptides. psu.edu This reaction proceeds through the initial formation of a dipeptide ester intermediate, which then undergoes intramolecular cyclization. psu.edu The stereochemistry of the resulting diketopiperazine is influenced by the steric bulk of the amino acid side chain. psu.edu

Other Ring-Forming Reactions:

If the side chain of this compound were to contain other functional groups, a variety of ring-forming reactions could be possible. For example, the Bischler–Napieralski reaction, which is used to synthesize dihydroisoquinolines from β-arylethylamides, could be adapted if an aromatic group were introduced into the side chain. wikipedia.org Similarly, cobalt-mediated reactions like the Pauson-Khand reaction could be employed to construct cyclopentenones from precursors containing alkyne and alkene functionalities within the side chain. libretexts.org

For instance, if a derivative of this compound is prepared with a terminal nucleophilic group, such as an amine or thiol, in the γ-position of an attached squaramate ester, it can undergo rapid intramolecular cyclization to form cyclic squaramides. rsc.orgrsc.orgresearchgate.net

Catalytic Systems for this compound Functionalization

The selective functionalization of a molecule like this compound often relies on sophisticated catalytic systems to control reactivity and achieve high yields and selectivity.

Transition Metal Catalysis:

Palladium: As mentioned, palladium catalysts are crucial for the long-range arylation of the terminal C(sp³)–H bond of the alkyl chain. researchgate.net Palladium(II) chloride has also been used for the Wacker-type oxidation of fatty acid methyl esters. researchgate.net

Manganese: Manganese-based catalysts have shown utility in the direct amidation of esters. mdpi.com This could be relevant for reactions involving the methyl ester group of this compound.

Copper: Copper-catalyzed systems are effective for aminohalogenation reactions of alkenes, which would be applicable to unsaturated analogues of this compound. nih.gov

Cobalt: Cobalt complexes are known to promote ring-forming reactions such as the Pauson-Khand reaction. libretexts.org

Biocatalysis:

Enzymes offer high selectivity and mild reaction conditions for chemical transformations.

Aldolases: Threonine aldolases have been employed in the synthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids. researchgate.net

Nitrene Transferases: Engineered heme proteins, such as P450 nitrene transferases, have been developed for the α-C-H amination of carboxylic acid esters, providing a direct route to α-amino esters. nih.gov

Organocatalysis:

Small organic molecules can also act as efficient catalysts.

2-Hydroxynicotinaldehyde: This aldehyde has been used as a catalyst for the site-selective deuteration of α-amino esters. acs.org

Chitosan-supported Ionic Liquids: These have been developed as heterogeneous catalysts for the esterification of amino acids. rsc.org

Below is a table summarizing the catalytic systems and their potential applications in the functionalization of this compound or analogous long-chain amino esters.

Interactive Data Table: Catalytic Systems for Amino Ester Functionalization

| Catalyst Type | Specific Catalyst Example | Reaction Type | Potential Application on this compound or Analogues | Reference(s) |

| Transition Metal | Palladium Complexes | C-H Arylation | Selective arylation of the terminal methyl group of the side chain. | researchgate.net |

| Palladium(II) chloride | Wacker Oxidation | Introduction of a ketone functionality on the alkyl side chain. | researchgate.net | |

| Manganese(I)-pincer complex | Amidation | Reaction of the methyl ester group with amines. | mdpi.com | |

| Copper(I/II) Complexes | Aminohalogenation | Cyclization and halogenation of unsaturated amino ester analogues. | nih.gov | |

| Cobalt Complexes | Pauson-Khand Reaction | Formation of cyclopentenone rings from suitably functionalized side chains. | libretexts.org | |

| Biocatalyst | Threonine Aldolase | Aldol (B89426) Reaction | Synthesis of halogenated and hydroxylated long-chain amino acids. | researchgate.net |

| Engineered P450s | C-H Amination | Direct amination at the α-position. | nih.gov | |

| Organocatalyst | 2-Hydroxynicotinaldehyde | H/D Exchange | Selective deuteration at the α-position. | acs.org |

| Chitosan-IL₆ | Esterification | Catalyzing the formation of the methyl ester. | rsc.org |

Advanced Analytical Techniques in Methyl 2 Aminononanoate Research

High-Resolution Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are indispensable for the purification and analysis of methyl 2-aminononanoate, offering high-resolution separation of the target compound from reaction byproducts and stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The presence of a chiral center at the second carbon position of this compound necessitates the use of chiral chromatography to separate its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications where enantiomers can have different biological activities. americanpharmaceuticalreview.com

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. csfarmacie.czresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com The differential stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers.

The choice of mobile phase is crucial for optimizing the separation. A common mobile phase for the analysis of amino acid derivatives on polysaccharide-based CSPs consists of a mixture of hexane (B92381) and an alcohol, such as ethanol (B145695) or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). researchgate.net The organic modifier and the acid can influence the hydrogen bonding and other interactions that govern chiral recognition. csfarmacie.cz

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Separation

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Ethanol/TFA (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

This table presents typical starting conditions for the chiral separation of amino acid esters. Method optimization is often required for specific analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of complex reaction mixtures in the synthesis of this compound. koreascience.kr It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. Due to the polar nature of the amino and ester functional groups, derivatization is often necessary to increase the volatility and thermal stability of this compound for GC analysis. sigmaaldrich.com

Common derivatization methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or alkylation, for instance with methyl chloroformate (MCF). sigmaaldrich.comnih.gov The resulting derivatives are more amenable to GC separation. The GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase like a DB-5MS, separates the components of the mixture based on their boiling points and interactions with the stationary phase. koreascience.kr

The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with mass spectral libraries. jeol.com GC-MS is invaluable for identifying starting materials, intermediates, byproducts, and the final product in a reaction mixture, thereby aiding in reaction monitoring and optimization. researchgate.netpensoft.net

Sophisticated Spectroscopic Approaches for Mechanistic and Conformational Studies

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of this compound and its reaction intermediates.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of the various functional groups and the carbon skeleton. pressbooks.pubdocbrown.info The chemical shifts in the ¹H NMR spectrum can distinguish between the protons of the methyl ester, the α-proton, and the protons along the nonanoyl chain. libretexts.orgsavemyexams.com Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the α-carbon, the methyl ester carbon, and the carbons of the alkyl chain. pressbooks.pub

Advanced NMR techniques provide deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between the α-proton and the protons on the adjacent methylene (B1212753) group, while an HSQC spectrum would link each proton to its directly attached carbon atom. These techniques are instrumental in unambiguously assigning all the signals in the NMR spectra. organicchemistrydata.org

In the context of studying reaction mechanisms, solid-state NMR can be a powerful tool for characterizing crystalline or amorphous intermediates that may be difficult to study in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). msu.edu This high accuracy allows for the unambiguous determination of the molecular formula from the measured exact mass. nih.gov

HRMS is particularly valuable for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov In addition to providing the accurate mass of the molecular ion, HRMS can also be used to determine the accurate masses of fragment ions produced in the mass spectrometer. This fragmentation data provides valuable structural information that can be used to confirm the connectivity of the molecule. jeol.com

Table 2: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| This compound | C₁₀H₂₁NO₂ | 187.15723 |

Chemometric Applications in Reaction Optimization and Product Profiling

Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of this compound research, chemometrics can be applied to optimize reaction conditions and to analyze product profiles from complex mixtures.

For instance, in the optimization of the synthesis of this compound, a design of experiments (DoE) approach can be employed. This involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time according to a statistical design. The resulting product yields and purity, as determined by techniques like GC-MS or HPLC, are then modeled using statistical software. This allows for the identification of the optimal reaction conditions and the interactions between different parameters.

In product profiling, chemometric methods such as Principal Component Analysis (PCA) can be used to analyze large datasets from techniques like GC-MS. PCA can help to identify patterns and correlations in the data, for example, to differentiate between reaction mixtures produced under different conditions or to identify key byproducts that are correlated with lower yields of the desired product.

Biochemical and Biological Research Relevance of Methyl 2 Aminononanoate

Bioconjugation Studies with Methyl 2-aminononanoate

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a stable covalent bond. wikipedia.org This technique is widely used to attach probes, drugs, or other labels to proteins, peptides, and other biological targets. biosyn.comthermofisher.com The primary amino group of amino acid esters can be a target for bioconjugation reactions, often utilizing reagents like N-hydroxysuccinimide (NHS) esters. wikipedia.orglumiprobe.com

Despite the potential for its primary amine and ester functionalities to participate in such reactions, a review of the current scientific literature reveals no specific studies on the use of this compound in bioconjugation applications.

Interaction with Macromolecules in Model Systems (e.g., enzyme-substrate interactions in vitro)

The study of enzyme-substrate interactions is crucial for understanding enzyme mechanisms and for the design of inhibitors or novel enzymatic processes. The specificity of an enzyme for its substrate is a key characteristic. nih.govacs.orgtandfonline.com

There are no specific research findings in the available literature that detail the interaction of this compound as a substrate with any particular macromolecule, such as an enzyme, in an in vitro model system. Studies on other α-amino acid ester hydrolases have shown that these enzymes can have broad substrate specificity, but none have been reported to act on this compound. nih.govtandfonline.com

Applications as Probes in Biochemical Investigations

Chemical probes are small molecules used to study biological systems. nih.gov They can be designed to interact with specific targets and report on their activity or location. Amino acid esters can be incorporated into probes to investigate various biological phenomena, such as ion-binding sites or backbone hydrogen bonds in proteins. nih.govbohrium.com

A thorough search of the scientific literature indicates that there are no published studies describing the application of this compound as a biochemical probe.

Potential Applications in Synthetic Chemistry and Materials Science

Methyl 2-aminononanoate as a Versatile Building Block in Organic Synthesis

Amino acids and their esters are fundamental building blocks in organic chemistry, valued for their chirality and dual functionality. This compound is no exception, offering a lipophilic nonanoate (B1231133) chain that can be used to introduce specific physical and chemical properties into target molecules.

The amine and ester groups of this compound can be selectively modified to build more elaborate structures. The amine can undergo reactions such as acylation, alkylation, and arylation, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. This reactivity allows for its incorporation into a wide range of polyfunctional molecules. For instance, it can serve as a precursor for synthesizing bifunctional molecules that are useful as monomers for polymers. mdpi.com This approach starts from biorenewable fatty acids to produce nitrile-substituted carboxylic acids, which are then converted to ω-amino acids for polymerization. mdpi.com

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Amino acids and their derivatives are widely used as chiral auxiliaries because they are readily available as single enantiomers. researchgate.net The chiral center in this compound can be used to direct the stereoselective formation of new stereocenters in a target molecule. After the reaction, the auxiliary can be removed and potentially recovered. wikipedia.org

While specific studies detailing this compound as a chiral auxiliary are not prevalent, the principle is well-established with other amino acid derivatives. researchgate.net For example, amino acid-derived oxazolidinones are powerful chiral auxiliaries in asymmetric reactions like alkylations and aldol (B89426) reactions. nih.gov Similarly, derivatives of this compound could be synthesized to act as ligands for metal catalysts in asymmetric catalysis, where the chiral environment provided by the ligand influences the enantioselectivity of the catalyzed reaction. researchgate.netnih.gov

Role in Polymer Chemistry and Advanced Materials Development

The ability of amino acids to be polymerized into polyamides is a cornerstone of biochemistry and polymer science. Long-chain amino acids, including derivatives of nonanoic acid, are valuable monomers for creating specialty polyamides with unique properties.

Polyamides: Polyamides are polymers linked by repeating amide bonds. nih.govchemicalforums.com They can be formed from the polycondensation of amino acids, which contain both an amine and a carboxylic acid group. uni-bayreuth.de While Nylon-9 is synthesized from 9-aminononanoic acid, a constitutional isomer of 2-aminononanoic acid, the latter can also theoretically undergo self-condensation to form an AB-type polymer, Polyamide 2,9. acs.orgdpma.deacs.org The long aliphatic side chain would be expected to impart flexibility, hydrophobicity, and a lower melting point compared to shorter-chain nylons. Long-chain amino acids are key components in ribosome-mediated polymerization to create diverse polyamides. nih.gov

| Monomer | Resulting Polyamide | Key Properties |

| 9-Aminononanoic acid | Nylon 9 | Precursor derived from soybean or oleic acid. acs.orgacs.org |

| 11-Aminoundecanoic acid | Nylon 11 | Bio-based, used in high-performance applications. |

| 2-Aminononanoic acid | Polyamide 2,9 (Hypothetical) | Expected to have high flexibility and hydrophobicity. |

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified structures to improve properties like stability and bioavailability. wikipedia.org Unnatural amino acids are frequently incorporated into peptide chains to achieve these goals. mdpi.com The long alkyl side chain of 2-aminononanoic acid can be used to enhance the hydrophobicity of a peptide. A close analog, 2-aminooctanoic acid, has been successfully incorporated at the C-terminus and N-terminus of antimicrobial peptides, resulting in a significant increase in antibacterial activity. nih.gov This suggests a similar potential for this compound in the synthesis of novel lipopeptides and other peptidomimetics. nih.govmdpi.com

There is a significant industrial trend toward producing polymers from renewable, bio-based sources to reduce reliance on petrochemicals. mdpi.comaalto.fi Amino acids and fatty acids are key targets for this "green chemistry" approach. nih.gov For example, 9-aminononanoic acid, the monomer for Nylon-9, can be synthesized from oleic acid, which is abundant in vegetable oils. rsc.orgrsc.org This positions derivatives of nonanoic acid as valuable components in the development of sustainable polymers. uni-bayreuth.de

The production of amino acids through fermentation is also a growing field aimed at sustainability. nih.gov By leveraging bio-based feedstocks and biocatalysis, it is possible to produce monomers like 2-aminononanoic acid in an environmentally friendly manner. These monomers can then be used to synthesize biodegradable polymers, contributing to a circular economy. mdpi.comyoutube.com

Future Directions and Emerging Research Avenues for Methyl 2 Aminononanoate

Development of Sustainable and Economical Synthesis Routes

The chemical industry is increasingly focusing on green and sustainable practices, a trend that directly impacts the synthesis of specialty chemicals like Methyl 2-aminononanoate. nih.gov Future research will prioritize the development of synthesis routes that are not only economically viable but also environmentally benign.

Current synthetic methods for α-amino acids often rely on multi-step processes that can be labor-intensive and generate significant chemical waste. boku.ac.at Emerging research is geared towards overcoming these limitations. One promising direction is the use of renewable feedstocks. For instance, biomass-derived platform chemicals could serve as starting materials, reducing the reliance on petrochemicals. mdpi.com Another key area is the development of catalytic systems that are both efficient and recyclable. This includes the design of novel heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and production costs. researchgate.net

Furthermore, the principles of atom economy will be central to the design of new synthetic pathways. Reactions that maximize the incorporation of all starting materials into the final product, such as one-pot syntheses, will be a primary focus. organic-chemistry.org The development of solvent-free or aqueous-based reaction conditions will also be crucial in minimizing the environmental footprint of this compound production. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches for Amino Acid Esters

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass) |

| Catalysts | Often stoichiometric and non-recyclable | Catalytic and recyclable (e.g., heterogeneous catalysts) |

| Solvents | Often volatile organic compounds | Green solvents (e.g., water, supercritical CO2) or solvent-free |

| Waste Generation | High | Low |

| Energy Consumption | Often high | Lower, through milder reaction conditions |

Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

The integration of computational tools, particularly chemoinformatics and machine learning (ML), is set to revolutionize the synthesis of compounds like this compound. nih.gov These technologies can significantly accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes and identifying optimal reaction conditions. nih.govresearchgate.net

Chemoinformatics can be employed to build and screen virtual libraries of potential catalysts and starting materials, identifying the most promising candidates for experimental validation. oaepublish.com By analyzing vast datasets of chemical reactions, ML algorithms can learn the complex relationships between reactants, catalysts, solvents, and reaction outcomes. This knowledge can then be used to predict the yield and selectivity of new reactions for synthesizing this compound. nih.gov

Furthermore, ML models can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize product yield and minimize by-product formation. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. youtube.com The development of predictive models for the physicochemical properties of this compound and its derivatives will also be crucial for designing molecules with desired characteristics for specific applications. nih.gov

Table 2: Applications of Chemoinformatics and Machine Learning in the Synthesis of this compound

| Application | Description |

| Reaction Prediction | Predicting the feasibility, yield, and stereoselectivity of novel synthetic routes. |

| Catalyst Design | In silico screening and design of highly efficient and selective catalysts. |

| Process Optimization | Optimizing reaction conditions (temperature, pressure, solvent) for maximum efficiency. |

| Property Prediction | Predicting the physicochemical and biological properties of this compound derivatives. |

Exploration of Novel Biocatalytic Systems for 2-Aminononanoate Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov The development of novel biocatalytic systems for the synthesis and transformation of this compound is a significant area of future research.

Enzymes such as lipases, proteases, and aminotransferases can be engineered to catalyze the synthesis of α-amino acid esters with high enantioselectivity under mild reaction conditions. rsc.orgnih.gov Directed evolution and rational protein design are powerful tools for tailoring the substrate specificity and catalytic activity of these enzymes to accommodate the non-canonical structure of this compound. researchgate.netcsbj.org

A particularly promising approach is the use of whole-cell biocatalysts, where the necessary enzymes are produced and utilized within a microbial host. nih.govnih.gov This can simplify the process by eliminating the need for enzyme purification and enabling the regeneration of cofactors. The discovery and engineering of novel enzymes from extremophiles could also provide robust biocatalysts that can withstand harsh industrial process conditions. nih.gov

Table 3: Potential Enzyme Classes for Biocatalytic Synthesis of this compound

| Enzyme Class | Catalytic Function | Potential Application |

| Lipases | Esterification/Transesterification | Synthesis of the methyl ester from 2-aminononanoic acid. |

| Aminotransferases | Transfer of an amino group to a keto acid | Synthesis of the 2-aminononanoate backbone. |

| Nitrene Transferases | C-H amination | Direct amination of a nonanoate (B1231133) ester precursor. nih.govfigshare.com |

| Hydrolases | Hydrolysis of esters/amides | Chiral resolution of racemic mixtures. |

Interdisciplinary Research at the Interface of Organic Chemistry and Biology

The unique properties of this compound, particularly its lipophilic side chain, make it an attractive building block for applications at the interface of organic chemistry and biology. nih.gov Future research will likely see increased collaboration between chemists and biologists to explore these applications.

One key area is the incorporation of this compound into peptides to create novel peptidomimetics with enhanced biological activity and stability. researchgate.net The lipophilic side chain can influence the peptide's conformation, membrane permeability, and interaction with biological targets. nih.govresearchgate.net This could lead to the development of new therapeutic agents with improved pharmacokinetic properties.

Another exciting avenue is the use of this compound in the development of drug delivery systems. Its amphiphilic nature could be exploited in the design of liposomes or nanoparticles for the targeted delivery of drugs. acs.org Furthermore, the study of how proteins and enzymes interact with and process this non-canonical amino acid ester will provide valuable insights into biological recognition and catalysis.

Advanced Spectroscopic and Imaging Techniques for in situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. umich.edu Advanced spectroscopic and imaging techniques that allow for in situ and real-time monitoring of reactions are becoming increasingly important. acs.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as the reaction progresses. researchgate.net This allows for the precise determination of reaction rates and the identification of transient species, leading to a more complete understanding of the reaction mechanism.

The development of hyphenated techniques, such as coupling chromatography with mass spectrometry (LC-MS), will also be invaluable for the analysis of complex reaction mixtures. nih.gov Furthermore, advanced imaging techniques could provide spatial information about catalytic processes, particularly for heterogeneous catalytic systems. The data obtained from these advanced analytical methods will be essential for validating the predictions of chemoinformatic models and for the rational design of more efficient synthetic processes. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing Methyl 2-aminononanoate in laboratory settings?

this compound is typically synthesized via esterification of 2-aminononanoic acid with methanol under acidic catalysis. Key steps include:

- Reagent selection : Use anhydrous methanol and a catalytic amount of sulfuric acid or HCl to drive the reaction .

- Reaction conditions : Reflux at 60–70°C for 6–12 hours, monitored by TLC or NMR for completion .

- Purification : Neutralize the acid catalyst, followed by solvent evaporation and recrystallization from ethanol/water mixtures to isolate the pure ester .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.2–1.6 ppm for aliphatic protons, δ 3.6 ppm for methoxy groups) confirm ester formation and amine proton environments .

- IR spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N-H stretch of amine) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First-aid measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

Systematic optimization involves:

- Catalyst screening : Compare yields using Brønsted acids (H₂SO₄, HCl) vs. Lewis acids (ZnCl₂) .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility vs. traditional methanol .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Statistical validation : Apply Design of Experiments (DoE) to identify significant variables (e.g., catalyst concentration, temperature) .

Q. What methodologies are effective in resolving contradictions in reported bioactivity data for this compound derivatives?

- Meta-analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity, using tools like RevMan or R’s metafor package .

- Dose-response validation : Replicate experiments across independent labs with standardized protocols (e.g., fixed concentrations, cell lines) .

- Structural analogs : Compare bioactivity trends with structurally similar compounds (e.g., 2-aminopentanoate derivatives) to identify structure-activity relationships (SAR) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes or receptors .

- MD simulations : Run 100+ ns trajectories in GROMACS to study conformational stability in aqueous or lipid bilayer environments .

- QM/MM calculations : Investigate reaction mechanisms (e.g., ester hydrolysis) at the quantum level using Gaussian or ORCA .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Strict stoichiometry : Use calibrated balances and syringes for precise reagent measurement .

- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

- Quality control (QC) : Establish pass/fail criteria based on HPLC purity (>98%) and NMR spectral matches .

Data Presentation & Analysis

Q. How should researchers present raw and processed data for this compound studies in publications?

- Raw data : Include in appendices (e.g., NMR spectra, chromatograms) with clear labeling (compound ID, solvent, instrument parameters) .

- Processed data : Report means ± SD/SE in tables, ensuring numerical precision aligns with instrument resolution (e.g., 0.001 g for analytical balances) .

- Statistical significance : Specify exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05) .

Q. What are the best practices for comparing this compound’s physicochemical properties with literature values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.